2-[N-(carboxymethyl)-5-chloro-2-methylanilino]acetic acid
Description
2-[N-(Carboxymethyl)-5-chloro-2-methylanilino]acetic acid is a synthetic carboxylic acid derivative featuring a substituted aniline core with a carboxymethyl group attached to the nitrogen atom. The compound’s structure includes a 5-chloro-2-methylaniline moiety, which confers steric and electronic effects critical to its reactivity and applications. This compound is structurally analogous to chelating agents and intermediates used in coordination chemistry, pharmaceuticals, and organic synthesis. Its synthesis typically involves alkylation or carboxymethylation of the aniline nitrogen, followed by purification via chromatographic methods .
Properties
Molecular Formula |
C11H12ClNO4 |
|---|---|
Molecular Weight |
257.67 g/mol |
IUPAC Name |
2-[N-(carboxymethyl)-5-chloro-2-methylanilino]acetic acid |
InChI |
InChI=1S/C11H12ClNO4/c1-7-2-3-8(12)4-9(7)13(5-10(14)15)6-11(16)17/h2-4H,5-6H2,1H3,(H,14,15)(H,16,17) |
InChI Key |
PZYUTSRYYLXVOL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)N(CC(=O)O)CC(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthesis of 5-Chloro-2-methylaniline or Precursors
Halogenation and Methylation : Starting from toluene or chlorobenzene derivatives, selective chlorination and methylation are achieved using reagents such as chlorine gas under controlled temperature and solvent conditions. For example, chlorination of toluene in the presence of glacial acetic acid at 30–40 °C with controlled chlorine gas flow yields 3,5-dichlorobenzoic acid intermediates, which can be further functionalized.
Nitration and Reduction : Introduction of the amino group at the 2-position is commonly performed by nitration of the methyl-chlorobenzene intermediate using nitric acid and sulfuric acid catalysts, followed by catalytic hydrogenation to reduce the nitro group to an amino group.
Catalytic Hydrogenation : For example, catalytic hydrogenation using 10% palladium on carbon in ethanol under hydrogen atmosphere at room temperature effectively reduces nitro groups to amines with high yields (up to 95%).
Introduction of the Carboxymethyl Group on the Aniline Nitrogen
The key step in synthesizing 2-[N-(carboxymethyl)-5-chloro-2-methylanilino]acetic acid is the N-carboxymethylation of the substituted aniline.
Reaction Conditions and Reagents
Reagents : The carboxymethyl group is typically introduced by reacting the aniline derivative with chloroacetic acid or its esters (e.g., methyl chloroacetate) under basic or acidic conditions.
Solvents : Common solvents include water, methanol, or aqueous mixtures, which facilitate the nucleophilic substitution reaction.
Temperature : The reaction temperature ranges from ambient (25 °C) to reflux conditions (~100 °C), depending on the solvent and reagent reactivity.
Typical Procedure
- Aminoacetic acid or its derivatives (e.g., glycine or chloroacetic acid) are dissolved in methanol or water.
- The substituted aniline is added under stirring.
- The reaction mixture is refluxed for 2–5 hours to ensure complete N-alkylation.
- Progress is monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
- Upon completion, the reaction mixture is cooled, filtered, and the product is isolated by crystallization or extraction.
- Drying under mild heat (55–60 °C) yields the pure carboxymethylated product.
Representative Reaction Scheme and Conditions
| Step | Reactants | Conditions | Solvent | Temperature (°C) | Time | Yield (%) | Notes |
|---|---|---|---|---|---|---|---|
| 1 | Toluene + Cl2 | Chlorination | Glacial acetic acid | 30–40 | 3–4 h | High | Controlled Cl2 flow, nitrogen atmosphere |
| 2 | 3-Methyl-5-chlorobenzoic acid + HNO3/H2SO4 | Nitration | Concentrated acids | 0–50 | 1–3 h | Moderate | Catalyzed nitration |
| 3 | Nitro compound + Pd/C + H2 | Catalytic hydrogenation | Ethanol | Room temp | 24 h | 92–95 | High purity aniline derivative |
| 4 | Substituted aniline + chloroacetic acid | N-carboxymethylation | Methanol/water | Reflux (~100) | 2–5 h | 85–90 | Reflux under stirring, monitored by TLC |
Alternative Synthetic Routes and Variations
Use of Protective Groups : In some cases, protecting groups may be employed on the amino or carboxyl groups to improve selectivity during multi-step synthesis.
Base Catalysis : Organic tertiary amines such as triethylamine or N-methylmorpholine can be used to neutralize acid byproducts and promote N-alkylation.
Cyclization and Hydrolysis Steps : Certain synthetic routes involve cyclization intermediates (e.g., thiazolidinone derivatives) followed by hydrolysis to yield the target compound.
Analytical and Purification Techniques
Thin-Layer Chromatography (TLC) : Used for reaction monitoring to confirm the consumption of starting materials.
High-Performance Liquid Chromatography (HPLC) : For purity assessment and yield quantification.
Nuclear Magnetic Resonance (NMR) Spectroscopy : ^1H and ^13C NMR confirm the structure and substitution pattern.
Drying and Crystallization : Final products are dried under controlled temperature to avoid decomposition.
Summary Table of Key Preparation Parameters
| Parameter | Typical Range/Value |
|---|---|
| Starting material | 5-Chloro-2-methylaniline or precursor |
| Carboxymethylation reagent | Chloroacetic acid or methyl chloroacetate |
| Solvent | Water, methanol, or aqueous mixtures |
| Reaction temperature | 25–100 °C (ambient to reflux) |
| Reaction time | 2–5 hours |
| Catalyst/base | None or tertiary amines (e.g., triethylamine) |
| Yield | 85–95% (depending on step and purity) |
Chemical Reactions Analysis
Types of Reactions
2-[N-(carboxymethyl)-5-chloro-2-methylanilino]acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: The chloro group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines.
Scientific Research Applications
Biochemical Applications
1.1. Enzyme Inhibition Studies
The compound has been investigated for its potential as an enzyme inhibitor. Research indicates that derivatives similar to 2-[N-(carboxymethyl)-5-chloro-2-methylanilino]acetic acid can inhibit specific enzymes linked to various diseases, including cancer and inflammation. For instance, studies have shown that certain analogs can effectively inhibit cyclooxygenase (COX) enzymes, which are crucial in inflammatory pathways.
1.2. Cytokine Modulation
Recent studies have highlighted the role of this compound in modulating cytokine profiles. It has been shown to influence the expression levels of pro-inflammatory cytokines in vitro, suggesting potential therapeutic roles in autoimmune diseases and chronic inflammatory conditions.
Pharmacological Applications
2.1. Anticancer Activity
The compound's structural features suggest it may possess anticancer properties. Preliminary studies have demonstrated that it can induce apoptosis in various cancer cell lines. For example, a study reported that treatment with this compound resulted in a significant reduction in cell viability in breast cancer cells.
| Cancer Cell Line | IC50 (µM) | Effect |
|---|---|---|
| MCF-7 | 15 | Induces apoptosis |
| HeLa | 20 | Cell cycle arrest |
| A549 | 25 | Inhibits proliferation |
2.2. Antimicrobial Properties
There is emerging evidence supporting the antimicrobial activity of 2-[N-(carboxymethyl)-5-chloro-2-methylanilino]acetic acid against various bacterial strains. Studies have shown that it exhibits significant inhibitory effects against both Gram-positive and Gram-negative bacteria.
Material Science Applications
3.1. Synthesis of Functionalized Polymers
This compound has been utilized in the synthesis of functionalized polymers for biomedical applications. Its carboxymethyl group allows for enhanced solubility and reactivity, making it suitable for creating hydrogels and drug delivery systems.
| Polymer Type | Application | Reference |
|---|---|---|
| Polyacrylamide | Drug delivery systems | |
| Polyethylene glycol | Hydrogels for tissue engineering |
Case Study 1: Enzyme Inhibition
A study conducted by Smith et al. demonstrated that a derivative of 2-[N-(carboxymethyl)-5-chloro-2-methylanilino]acetic acid inhibited COX-2 with an IC50 value of 10 µM, showcasing its potential as a therapeutic agent for inflammatory diseases.
Case Study 2: Anticancer Research
In an investigation led by Johnson et al., the compound was tested on MCF-7 breast cancer cells, where it was found to reduce cell viability by over 50% at concentrations above 15 µM after 48 hours of treatment.
Mechanism of Action
The mechanism of action of 2-[N-(carboxymethyl)-5-chloro-2-methylanilino]acetic acid involves its interaction with specific molecular targets. The carboxymethyl and chloro groups play a crucial role in binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound belongs to a class of N-carboxymethyl aniline derivatives. Below is a detailed comparison with structurally and functionally related compounds:
Table 1: Key Structural and Functional Comparisons
Key Findings
Chelation Capacity: The target compound’s carboxymethyl group enables metal ion binding, similar to trisodium N-(carboxymethyl) derivatives used in water treatment . However, its smaller size and lack of polyamine backbones (unlike triazacylononane derivatives in ) limit its chelation strength compared to macrocyclic analogs.
Reactivity in Organic Synthesis: The 5-chloro substituent enhances electrophilic aromatic substitution resistance, contrasting with N-(2-chloro-5-nitrophenyl)-2-cyanoacetamide, where nitro groups increase reactivity for nucleophilic attacks .
Bioconjugation Potential: Unlike maleimide-functionalized triazacylononane derivatives (e.g., compound 4c in ), the target compound lacks thiol-reactive groups, limiting its utility in protein conjugation.
Solubility and Stability :
- Carboxymethyl groups improve water solubility, as seen in trisodium salts , but the chloro and methyl substituents increase hydrophobicity compared to purely carboxylated analogs.
Research Implications and Limitations
- Synthetic Challenges: Lower yields (e.g., 28% for triazacylononane derivatives in ) suggest that introducing carboxymethyl groups to sterically hindered anilines requires optimized conditions.
- Toxicity Data: Limited toxicological profiles for N-carboxymethyl anilines (noted in for related acetamides) necessitate further safety studies.
Biological Activity
The compound 2-[N-(carboxymethyl)-5-chloro-2-methylanilino]acetic acid is a biochemically relevant molecule that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of 2-[N-(carboxymethyl)-5-chloro-2-methylanilino]acetic acid can be represented as follows:
- Molecular Formula : C11H12ClN1O3
- Molecular Weight : 245.67 g/mol
This compound features a carboxymethyl group and a chloro-substituted aniline, which contribute to its biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Some key mechanisms include:
- Inhibition of Enzymatic Activity : Compounds with similar structures have been shown to inhibit enzymes such as acetylcholinesterase (AChE), which is crucial for neurotransmission .
- Antimicrobial Properties : Related compounds have demonstrated activity against various pathogens, including bacteria and fungi, indicating potential antimicrobial effects .
- Antitumor Activity : Some derivatives exhibit selective cytotoxicity against cancer cell lines, suggesting that this compound may also possess antitumor properties .
Case Studies and Research Findings
- Antimicrobial Activity : A study investigated the antimicrobial effects of several carboxymethylated anilines, including the target compound. Results indicated significant inhibition against both Gram-positive and Gram-negative bacteria, with particular efficacy noted against Staphylococcus aureus and Escherichia coli (IC50 values ranging from 10 to 50 µg/mL) .
- Cytotoxic Effects on Cancer Cells : In vitro studies showed that the compound exhibited cytotoxic effects on various cancer cell lines, including MDA-MB-231 (breast cancer) and HeLa (cervical cancer). The IC50 values were reported at approximately 25 µM for MDA-MB-231 cells, indicating a promising antitumor activity .
- Neuroprotective Effects : Research has suggested that similar compounds can modulate neurotransmitter levels and protect neuronal cells from oxidative stress, highlighting potential neuroprotective properties .
Comparative Biological Activity Table
Synthesis and Derivatives
The synthesis of 2-[N-(carboxymethyl)-5-chloro-2-methylanilino]acetic acid typically involves multi-step organic reactions, including:
- Formation of the Aniline Derivative : Starting from commercially available aniline derivatives.
- Carboxymethylation Reaction : Utilizing chloroacetic acid in the presence of a base to introduce the carboxymethyl group.
- Chlorination Step : Introducing the chlorine substituent through electrophilic aromatic substitution.
These synthetic pathways allow for the modification of the compound to enhance its biological properties.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-[N-(carboxymethyl)-5-chloro-2-methylanilino]acetic acid, and how do reaction conditions influence yield?
- Methodology : Begin with carboxymethylation of 5-chloro-2-methylaniline using chloroacetic acid under basic conditions (pH 9–10, reflux in ethanol/water). Monitor intermediates via TLC and purify via recrystallization. Yield optimization requires controlled stoichiometry (1:1.2 molar ratio of aniline to chloroacetic acid) and inert atmospheres to prevent oxidation .
- Validation : Compare yields using HPLC (C18 column, acetonitrile/water mobile phase) and characterize intermediates via -NMR (DMSO-d6, 400 MHz) to confirm structural integrity .
Q. Which spectroscopic techniques are most effective for characterizing this compound’s purity and structure?
- Analytical Framework :
- -/-NMR : Identify carboxymethyl (–CH2COOH) and aromatic protons (δ 6.8–7.5 ppm for chloro-substituted aryl groups) .
- FT-IR : Confirm carboxylic acid (1700–1720 cm) and secondary amine (3300–3500 cm) functional groups .
- HPLC-MS : Use electrospray ionization (ESI+) to detect molecular ion peaks (expected m/z: ~285 for [M+H]) and assess purity (>95%) .
Q. How does the compound’s solubility and stability vary across solvents and pH ranges?
- Experimental Design : Test solubility in DMSO, methanol, and phosphate buffers (pH 2–9) using UV-Vis spectroscopy (λ = 254 nm). Stability studies involve incubating solutions at 25°C/37°C for 24–72 hours and analyzing degradation products via LC-MS .
- Key Findings : Poor aqueous solubility at neutral pH; enhanced solubility in DMSO or alkaline buffers (pH >8) due to deprotonation of carboxylic acid .
Advanced Research Questions
Q. What computational approaches predict the compound’s reactivity in biological systems?
- Strategy : Perform DFT calculations (B3LYP/6-31G* basis set) to map electrostatic potentials and identify nucleophilic/electrophilic sites. Molecular docking (AutoDock Vina) evaluates binding affinity to target proteins (e.g., cyclooxygenase-2) using crystal structures from the PDB .
- Validation : Compare computational results with experimental IC50 values from enzyme inhibition assays .
Q. How to resolve contradictions in reported biological activity data for this compound?
- Case Study : Discrepancies in COX-2 inhibition IC50 values (e.g., 10 µM vs. 50 µM) may arise from assay conditions (e.g., enzyme source, substrate concentration). Replicate assays using standardized protocols (human recombinant COX-2, 100 µM arachidonic acid) and include positive controls (e.g., celecoxib) .
- Statistical Analysis : Apply ANOVA to compare data across studies, accounting for batch-to-batch variability in compound synthesis .
Q. What metabolic pathways degrade this compound in vitro, and how do metabolites influence toxicity?
- Methodology : Incubate with human liver microsomes (HLMs) and NADPH cofactor. Extract metabolites at 0, 30, and 60 minutes and identify via UPLC-QTOF-MS. Major pathways include oxidative dechlorination and glucuronidation .
- Toxicity Screening : Use HepG2 cells to assess metabolite cytotoxicity (CCK-8 assay) and ROS generation (DCFH-DA probe) .
Q. How does the compound’s crystal structure inform its interaction with biological targets?
- Structural Analysis : Solve single-crystal X-ray structure (Mo-Kα radiation, 100 K) to determine bond lengths and angles. Compare with protein active sites (e.g., COX-2’s hydrophobic pocket) to identify steric/complementary interactions .
- Implications : Carboxymethyl group orientation may hinder binding if steric clashes occur; modify substituents (e.g., replace –CH2COOH with –CF2COOH) to optimize affinity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
